4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[(4-amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-5-16(8-12(15)17)7-9-2-3-11(14)10(13)6-9/h2-3,6H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBMHCBAKCGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one typically involves the reaction of 4-amino-3-fluorobenzyl chloride with 1-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperazine/Piperazinone Family
Compound A : 4-(4-Acetyl-piperazin-1-yl)-2-fluoroaniline (CAS: 864146-95-2)
- Molecular Formula : C₁₂H₁₆FN₃O (identical to the target compound) .
- Key Differences :
- The piperazine ring in Compound A is substituted with an acetyl group at the 1-position, whereas the target compound features a 1-methylpiperazin-2-one ring.
- The absence of the ketone group in Compound A’s piperazine ring reduces its polarity compared to the target compound.
- The lack of a ketone in Compound A could alter hydrogen-bonding capacity and solubility in polar solvents.
Compound B : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Molecular Features : A charged piperazinium ion with a 2-fluorobenzoyl substituent and a trifluoroacetate counterion .
- Key Differences: The piperazine ring is protonated (positively charged), unlike the neutral piperazinone in the target compound. The trifluoroacetate counterion enhances crystallinity, as evidenced by its resolved crystal structure .
- Physicochemical Implications :
Analogs with Extended Aromatic Systems
Compound C : 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-chromen-4-one
- Molecular Features: A chromen-4-one core fused with a 4-amino-3-fluorophenyl group and additional fluorine substituents .
- Key Differences: The chromenone system introduces aromatic conjugation and planarity absent in the target compound. Additional fluorine atoms at positions 6 and 8 may enhance metabolic stability compared to the single fluorine in the target compound.
- Physicochemical Implications :
Comparative Analysis Table
Biological Activity
4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one, with the CAS number 1539447-43-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆FN₃O
- Molar Mass : 237.27 g/mol
- Boiling Point : Predicted at 388.9 ± 42.0 °C
- Density : 1.249 ± 0.06 g/cm³
- pKa : 7.26 ± 0.20
The biological activity of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one is primarily associated with its interactions with various receptors and enzymes in the body. Research indicates that this compound may function as an antagonist for certain neurotransmitter receptors, potentially influencing pathways involved in mood regulation and anxiety.
Anticancer Potential
Several studies have investigated the anticancer properties of similar piperazine derivatives, suggesting that compounds like 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one could exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study demonstrated that derivatives of piperazine, including compounds related to 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one, exhibited significant cytotoxicity against several cancer cell lines such as MCF7 and NCI-H460, highlighting their potential for further development in cancer therapeutics .
-
Neuropharmacological Effects :
- Research into similar piperazine compounds has revealed promising results in modulating serotonin and dopamine receptors, suggesting that they may be beneficial in treating disorders such as depression and anxiety . These findings warrant further investigation into the specific effects of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one on these pathways.
Q & A
How can researchers optimize the synthetic route for 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one to address low yields?
Methodological Answer:
Low yields in piperazine-derived compounds often arise from steric hindrance or competing side reactions. A stepwise approach is recommended:
- Intermediate Purification: Use column chromatography (e.g., chloroform:methanol = 3:1 v/v) to isolate intermediates, as demonstrated in similar benzamide-piperazine syntheses .
- Reaction Monitoring: Employ LC-MS or TLC to track reaction progress and identify side products.
- Catalyst Screening: Test bases like triethylamine or DBU to enhance nucleophilic substitution efficiency at the piperazine nitrogen.
- Temperature Control: Reflux conditions (e.g., 12 hours) may improve coupling reactions between aryl and piperazine moieties .
What advanced techniques are critical for resolving the crystal structure of this compound?
Methodological Answer:
X-ray crystallography using SHELXL is the gold standard for structural refinement:
- Data Collection: Use a sealed X-ray tube (e.g., STOE IPDS 2 diffractometer) with graphite monochromators for high-resolution data .
- Refinement Strategies: Address disorder in the fluorophenyl or piperazine moieties by applying restraints (e.g., DFIX, SIMU commands in SHELXL) .
- Validation: Cross-check using R-factors (e.g., ) and residual density maps to ensure accuracy .
- Software Workflow: Combine SHELXS for structure solution and SHELXL for refinement, leveraging their robustness for small molecules .
How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often stem from assay conditions or impurity profiles:
- Assay Standardization: Use a reference compound (e.g., imatinib derivatives) to calibrate kinase inhibition assays .
- Purity Validation: Confirm compound integrity via HPLC (≥98% purity) and HRMS to rule out degradation products.
- Dose-Response Curves: Perform triplicate experiments with staggered concentrations to assess IC reproducibility.
What experimental design is recommended for studying the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab Studies):
- Degradation Kinetics: Perform hydrolysis/photolysis under controlled pH and UV conditions.
- Partitioning: Measure log (octanol-water) to predict bioaccumulation potential.
- Phase 2 (Ecosystem Modeling):
- Use LC-MS/MS to quantify residues in simulated soil-water systems.
- Assess microbial degradation via OECD 301B biodegradation tests.
How can conflicting spectroscopic data (e.g., NMR vs. IR) be validated?
Methodological Answer:
- Orthogonal Techniques:
- Compare -NMR shifts with DFT-calculated values to confirm fluorophenyl geometry.
- Use IR spectroscopy to validate carbonyl stretches (e.g., piperazin-2-one C=O at ~1650 cm).
- Cross-Referencing: Match data with structurally analogous compounds, such as 2-oxo-piperazine derivatives .
What strategies mitigate crystallographic disorder in the piperazine ring?
Methodological Answer:
- Thermal Motion Analysis: Apply anisotropic displacement parameters (ADPs) in SHELXL to model ring puckering .
- Twinning Tests: Use PLATON to detect twinning, common in flexible piperazine systems .
- Constraints: Restrict bond lengths/angles using DFIX and DANG commands based on similar triclinic crystal systems ( Å, ) .
How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation: Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24–72 hours.
- Analytical Monitoring: Use UPLC-PDA to track degradation products and calculate half-life ().
- Structural Elucidation: Isolate major degradants via preparative HPLC and characterize via HRMS/MS .
What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with targets like dopamine D receptors, leveraging fluorophenyl’s electron-withdrawing effects.
- QSAR Modeling: Train models on piperazine derivatives’ log and IC data to predict bioavailability .
Which analytical techniques are optimal for metabolite identification?
Methodological Answer:
- High-Resolution MS: Use Q-TOF systems (e.g., SCIEX X500R) with MSE data-independent acquisition.
- Fragmentation Libraries: Compare MS/MS spectra with databases like METLIN or HMDB.
- Isotope Labeling: Synthesize -labeled analogs to trace metabolic pathways .
How to address inter-lab discrepancies in pharmacological data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
